![molecular formula C20H18FN3O3S B2658605 Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate CAS No. 688336-69-8](/img/structure/B2658605.png)
Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is also known as 1, 3-diazole and it contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA based structures . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Synthesis and Antifungal Evaluation
A study explored the synthesis and antifungal evaluation of derivatives starting from ethyl alpha-benzyl-alpha-acetylethanoate, aiming to discover compounds with high antifungal potency. However, derivatives prepared were found to be inactive, highlighting the challenges in finding effective antifungal agents from this chemical structure (Ergenç et al., 1990).
Chemistry of Sym-Tetrazine
Another research focused on the chemistry of sym-tetrazine derivatives, indicating the potential of these structures in the formation of novel compounds through reactions involving ethyl imidobenzoate hydrochloride. This study illuminates the versatility of related chemical frameworks in generating diverse molecular structures with potential applications in various fields (Postovskii et al., 1977).
Synthesis and Characterization of New Quinazolines
Investigating the synthesis and characterization of new quinazolines as potential antimicrobial agents, this study presents the conversion of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate to various compounds, revealing their antibacterial and antifungal activities. This research highlights the chemical's utility in developing new antimicrobial agents (Desai et al., 2007).
Zukünftige Richtungen
Imidazole has become an important synthon in the development of new drugs . With the increasing public health problems due to antimicrobial resistance in drug therapy, there is a necessity for the development of a new drug that overcomes these problems . Therefore, the study and development of imidazole derivatives like “Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate” could be a promising direction for future research.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c1-2-27-19(26)14-3-7-16(8-4-14)23-18(25)13-28-20-22-11-12-24(20)17-9-5-15(21)6-10-17/h3-12H,2,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUSJYVWJDZFPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


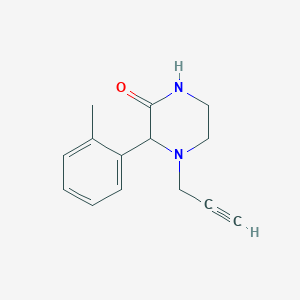

![4,8-Dimethyl-2-[4-(2-pyrimidinyl)piperazino]quinoline](/img/structure/B2658527.png)
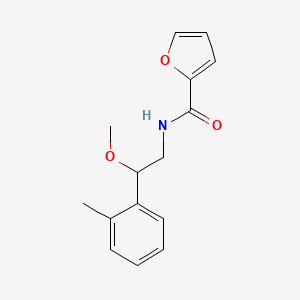
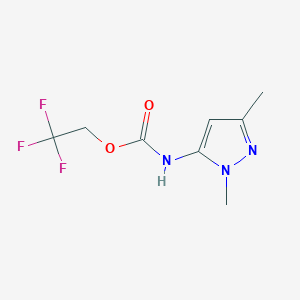
![5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2658533.png)

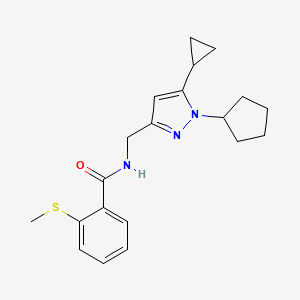

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2658540.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2658541.png)
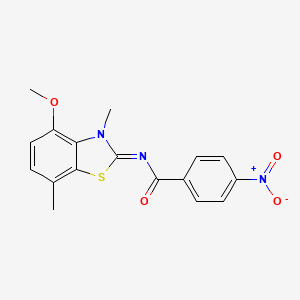
![3-[(2-chlorobenzoyl)amino]thiophene-2-carboxylic Acid](/img/structure/B2658544.png)